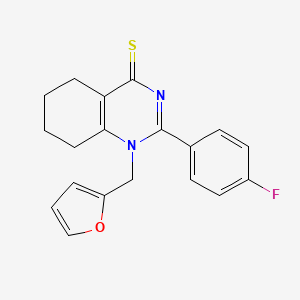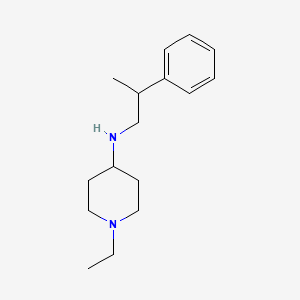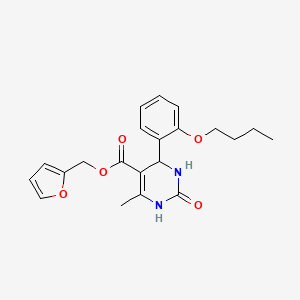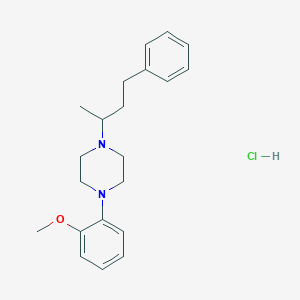
2-(4-fluorophenyl)-1-(2-furylmethyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-fluorophenyl)-1-(2-furylmethyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a member of the quinazoline family of compounds and has shown promising results in various preclinical studies.
作用機序
The exact mechanism of action of 2-(4-fluorophenyl)-1-(2-furylmethyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
2-(4-fluorophenyl)-1-(2-furylmethyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione has been shown to have a range of biochemical and physiological effects. In preclinical studies, it has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and reduce inflammation. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the major advantages of using 2-(4-fluorophenyl)-1-(2-furylmethyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione in lab experiments is its high selectivity towards certain enzymes and proteins involved in cancer growth and proliferation. This makes it a promising candidate for targeted cancer therapy. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for research on 2-(4-fluorophenyl)-1-(2-furylmethyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione. One potential direction is to further investigate its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential use in combination with other chemotherapeutic agents for the treatment of various cancers. Additionally, further studies are needed to elucidate its exact mechanism of action and to optimize its pharmacokinetic properties for clinical use.
In conclusion, 2-(4-fluorophenyl)-1-(2-furylmethyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione is a promising compound with potential therapeutic applications in cancer and neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties for clinical use.
合成法
The synthesis of 2-(4-fluorophenyl)-1-(2-furylmethyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione involves the reaction of 2-(2-furylmethyl)aniline with 4-fluorobenzaldehyde in the presence of a suitable catalyst. The resulting intermediate is then reacted with elemental sulfur and a reducing agent to yield the final product.
科学的研究の応用
The potential therapeutic applications of 2-(4-fluorophenyl)-1-(2-furylmethyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione have been extensively studied in various preclinical models. This compound has shown promising results in the treatment of various cancers, including breast cancer, lung cancer, and prostate cancer. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
2-(4-fluorophenyl)-1-(furan-2-ylmethyl)-5,6,7,8-tetrahydroquinazoline-4-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2OS/c20-14-9-7-13(8-10-14)18-21-19(24)16-5-1-2-6-17(16)22(18)12-15-4-3-11-23-15/h3-4,7-11H,1-2,5-6,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLHPJUDLXPYAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=S)N=C(N2CC3=CC=CO3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-1-(furan-2-ylmethyl)-5,6,7,8-tetrahydroquinazoline-4-thione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(4-biphenylyl)-1H-pyrazol-4-yl]-N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B5109578.png)


![1-(4-bromophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one](/img/structure/B5109601.png)
![2-methoxy-N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-4-(methylthio)benzamide](/img/structure/B5109602.png)
![N-{2-[(2-furylmethyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide](/img/structure/B5109605.png)
![5-methyl-4,5-dihydrospiro[2-benzazepine-3,1'-cyclopentane] 2-oxide](/img/structure/B5109612.png)

![3-({5-[3-(4-methoxyphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-phenylpropanamide](/img/structure/B5109638.png)
![2-(5-{4-[(3-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B5109640.png)
![3-(4-methyl-5-{[2-(2-methylphenoxy)ethyl]thio}-4H-1,2,4-triazol-3-yl)-1H-indole](/img/structure/B5109644.png)

![N,N'-1,4-phenylenebis[2-(4-morpholinyl)acetamide]](/img/structure/B5109648.png)
![1-[(4-chlorobutoxy)methyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5109650.png)